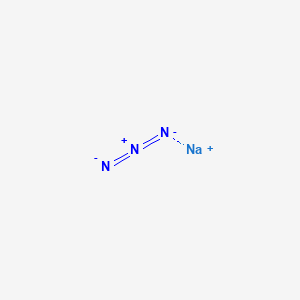

Sodium azide (Na(N3))

描述

Sodium azide is an inorganic compound with the chemical formula NaN3. It appears as a colorless to white crystalline solid and is highly soluble in water. Sodium azide is widely recognized for its use in automobile airbags, where it rapidly decomposes to produce nitrogen gas, inflating the airbag during a collision . Additionally, it is used in the synthesis of other azide compounds and serves as a preservative in laboratory reagents .

准备方法

Sodium azide is commonly synthesized through the Wislicenus process, which involves two main steps in liquid ammonia . In the first step, metallic sodium reacts with ammonia to form sodium amide: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to produce sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

化学反应分析

Sodium azide undergoes various types of chemical reactions, including:

Decomposition: When heated, sodium azide decomposes to form sodium and nitrogen gas[ 2 \text{NaN}_3 \rightarrow 2 \text{Na} + 3 \text{N}_2 ]

Reaction with Acids: Sodium azide reacts with strong acids to produce hydrazoic acid (HN3), which is highly toxic[ \text{H}^+ + \text{N}_3^- \rightarrow \text{HN}_3 ]

Nucleophilic Substitution: The azide ion (N3^-) is a strong nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form alkyl azides.

科学研究应用

Automotive and Aerospace Applications

Airbags and Evacuation Slides

Sodium azide is primarily known for its role in automobile airbag systems. When triggered by a crash, sodium azide decomposes rapidly to produce nitrogen gas, inflating the airbag:

This reaction occurs at approximately 300 °C and is crucial for the rapid deployment of airbags. Although newer formulations are being developed with less sensitive explosives, sodium azide remains in use for aircraft evacuation slides due to its reliability in emergency situations .

Organic and Inorganic Synthesis

Synthesis of Azide Compounds

Sodium azide serves as a key reagent in organic synthesis for introducing the azide functional group into organic molecules. It facilitates the conversion of halides to azides through nucleophilic substitution reactions. The azide group can then be transformed into amines through various reduction methods, such as:

- Reduction with lithium aluminum hydride

- Staudinger reaction with phosphines

Sodium azide is also utilized to synthesize other inorganic azides like lead azide and silver azide, which are employed as primary explosives in detonators .

Biochemical and Biomedical Uses

Bacteriostatic Agent

In laboratory settings, sodium azide acts as a bacteriostatic preservative for biological reagents and stock solutions. It inhibits bacterial growth by targeting cytochrome oxidase in gram-negative bacteria, thereby disrupting their respiratory processes . Its effectiveness is particularly notable at concentrations ranging from 0.1% to 2.0%.

Enzyme Inhibition

Sodium azide is widely used in biochemical assays to inhibit endogenous peroxidase activity, enhancing the accuracy of enzyme immunoassays by reducing background interference . Furthermore, it has applications in protein radiolabeling experiments due to its ability to halt lactoperoxidase activity.

Agricultural Applications

Pest Control and Crop Improvement

In agriculture, sodium azide is employed as a pesticide against soil-borne pathogens such as Meloidogyne incognita. Additionally, it serves as a mutagen in crop selection processes for plants like rice and barley, facilitating genetic variation necessary for breeding programs .

Case Study: Sodium Azide as a Preservative

A study evaluated sodium azide's effectiveness in preserving human fecal samples for Kato analysis. Over 400 samples treated with sodium azide maintained their integrity over extended periods without significant morphological changes in parasitic eggs . This application demonstrates sodium azide's utility in clinical and field studies where timely analysis is critical.

Case Study: Toxicological Insights

Research on sodium azide intoxication highlights its lethal potential at doses above 700 mg. Clinical cases have documented severe outcomes following ingestion, underscoring the need for caution when handling this compound . Treatment protocols often involve complex interventions due to the lack of specific antidotes.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Automotive | Airbags | Rapid inflation during crashes |

| Aerospace | Evacuation slides | Reliable performance in emergencies |

| Organic Synthesis | Introduction of azides into organic compounds | Versatile reagent for amine synthesis |

| Biochemistry | Bacteriostatic agent | Prevents microbial contamination |

| Agricultural | Pest control and mutagenesis | Enhances crop resilience |

作用机制

Sodium azide exerts its effects primarily by inhibiting cytochrome oxidase, an enzyme involved in the electron transport chain of cellular respiration. By binding to the iron in the heme cofactor of cytochrome oxidase, sodium azide disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This can result in cellular apoptosis, particularly in neurons .

相似化合物的比较

Sodium azide is similar to other azide compounds, such as potassium azide (KN3) and ammonium azide (NH4N3). sodium azide is unique in its widespread use in airbags and its role as a preservative in laboratory reagents . Other similar compounds include:

Potassium Azide (KN3): Used in similar applications but less common than sodium azide.

Ammonium Azide (NH4N3): Used in explosives and propellants.

Magnesium Azide (Mg(N3)2): Used in specialized applications in the chemical industry.

Sodium azide’s unique properties and applications make it a valuable compound in various fields of science and industry.

属性

分子式 |

N3Na |

|---|---|

分子量 |

65.010 g/mol |

IUPAC 名称 |

sodium;azide |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1 |

InChI 键 |

PXIPVTKHYLBLMZ-UHFFFAOYSA-N |

规范 SMILES |

[N-]=[N+]=[N-].[Na+] |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。